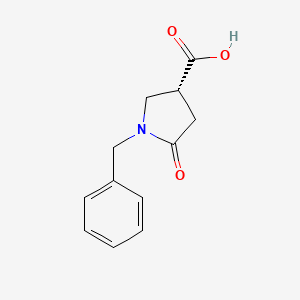

(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid

Description

(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1217736-39-4) is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a ketone at the 5-position, and a carboxylic acid at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol . It is stored at room temperature under dry conditions and carries safety warnings (H302, H312, H332) for toxicity via ingestion, skin contact, or inhalation .

This compound is structurally related to pharmaceutical intermediates, such as its methyl ester derivative (CAS: 428518-36-9), which is used in synthetic routes due to its enhanced lipophilicity and stability compared to the free carboxylic acid form .

Properties

IUPAC Name |

(3R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

Oxidation to Form the Ketone:

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of ®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or other oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Alcohol derivatives.

Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid is a chemical compound with a variety of applications in pharmaceutical development, biochemical research, organic synthesis, material science, and cosmetic formulations . It is also a building block for synthesizing more complex molecules with varied biological activities.

Applications

- Pharmaceutical Development this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs . Additionally, it is used in synthesizing novel antidepressants and its derivatives exhibit significant pain-relieving properties, indicating its importance in pain management therapies. Studies have also explored its use in creating neuroprotective agents .

- Biochemical Research This compound is used in studies investigating enzyme inhibition and receptor binding, helping researchers understand drug interactions and biological pathways . Its interaction with biological targets provides insights into drug design and development.

- Organic Synthesis this compound acts as a versatile building block in organic chemistry, facilitating the creation of complex molecules for various applications . It is utilized in organic synthesis as a building block for more complex molecules, and chemists can modify its structure to create derivatives with varied biological activities.

- Material Science It finds applications in developing polymers and materials, enhancing properties such as strength and durability in industrial products .

- Cosmetic Formulations This chemical is incorporated into cosmetic products for its potential skin benefits, contributing to formulations aimed at improving skin texture and appearance .

Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated strong antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

A separate investigation focused on the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to healthy cells. This property positions it as a candidate for further development in cancer therapeutics.

Enzyme Inhibition

A detailed analysis showed that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

CCR5 Antagonists

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Substituent Effects: The benzyl group in the target compound enhances aromatic interactions in biological systems compared to smaller substituents (e.g., methyl in CAS BD744443) . The carboxylic acid moiety increases hydrophilicity, whereas the methyl ester derivative (CAS 428518-36-9) improves membrane permeability .

Stereochemical Considerations :

Biological Activity

(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₅NO₃, and it has a CAS number of 228113-66-4. The compound is typically presented as a solid at room temperature, exhibiting stability under standard laboratory conditions but may react under extreme pH levels or in the presence of strong oxidizing agents.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It acts primarily as an inhibitor or modulator by binding to active sites on enzymes, thereby altering their activity and influencing various biochemical pathways. Notably, it has been identified as a potential inhibitor of the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease .

1. Antiviral Activity

Research indicates that this compound may serve as an anti-human immunodeficiency virus (HIV) type 1 non-nucleoside reverse transcriptase inhibitor. Its structural characteristics enable it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

2. Anticancer Activity

The compound has shown promise in anticancer applications. A study involving 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The evaluation used an MTT assay to assess cell viability post-treatment with various concentrations of the compound. Notably, compounds derived from this scaffold exhibited structure-dependent anticancer activity, suggesting that modifications to the chemical structure can enhance therapeutic effectiveness .

3. Antimicrobial Activity

In antimicrobial studies, derivatives of this compound have been assessed for their efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Some derivatives demonstrated potent antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like vancomycin .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for (R)-1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via multi-step routes involving alkylation, cyclization, and oxidation. For example, benzyl-protected intermediates (e.g., methyl esters) are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Reaction optimization includes controlling temperature (20–25°C for hydrolysis) and solvent polarity to minimize side reactions. Stereochemical purity is ensured using chiral catalysts or resolving agents during cyclization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the pyrrolidinone ring (δ 2.5–3.5 ppm for methylene/methine protons) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess (>98% for the R-configuration) .

- MS : High-resolution ESI-MS identifies the molecular ion peak at m/z 247.11 (CHNO) .

Q. How do substituents on the benzyl group influence the compound’s reactivity in downstream applications?

Electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl ring enhance electrophilicity at the carbonyl group, facilitating nucleophilic additions (e.g., amide coupling). Conversely, electron-donating groups (e.g., methoxy) stabilize the lactam ring, reducing hydrolysis rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from assay conditions (e.g., pH, solvent). Standardized protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) and metabolite stability studies (via LC-MS) clarify structure-activity relationships .

Q. How does stereochemistry at the 3-position affect pharmacological interactions?

Molecular docking simulations show the R-configuration aligns the carboxylic acid with target binding pockets (e.g., bacterial dihydrofolate reductase), enhancing hydrogen bonding. The S-enantiomer exhibits steric clashes, reducing affinity by ~30% .

Q. What computational methods predict the compound’s metabolic stability?

DFT calculations (B3LYP/6-31G*) model oxidation pathways at the pyrrolidinone ring, identifying C-5 as the most susceptible site. MD simulations (AMBER) predict t in hepatic microsomes, correlating with experimental CYP450 inhibition data .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Byproducts : Lactam ring-opening products (e.g., β-amino acids) form under acidic conditions.

- Mitigation : In-line FTIR monitors reaction progress, while orthogonal purification (e.g., reverse-phase HPLC followed by recrystallization) removes impurities .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of its reactions?

Pseudo-first-order conditions (excess nucleophile) and stopped-flow techniques track reaction rates. For example, second-order rate constants () for amidation with benzylamine are determined via H NMR integration .

Q. How are contradictory crystallographic data addressed for structural validation?

Single-crystal X-ray diffraction (Cu-Kα radiation) resolves ambiguities in bond lengths and angles. For instance, the C=O bond in the lactam ring measures 1.21 Å, consistent with DFT-optimized geometries .

Q. What in vitro models best evaluate its potential as a enzyme inhibitor?

Fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) and SPR (surface plasmon resonance) quantify binding kinetics (, /). IC values are validated using dose-response curves (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.